molecular formula C25H29FN2O4 B2807566 1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 848745-05-1

1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2807566
CAS RN: 848745-05-1
M. Wt: 440.515
InChI Key: JUWASCMQUVHRSZ-UHFFFAOYSA-N
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Description

1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H29FN2O4 and its molecular weight is 440.515. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was utilized as a starting material in various types of alkylation and ring closure reactions. This process was aimed at generating a structurally diverse library of compounds. The compound underwent reactions with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers. Moreover, it was involved in reactions with aliphatic secondary and aromatic primary and secondary amines, as well as monocyclic NH-azoles like pyrazole, imidazole, 1,2,4-triazole, and tetrazole. Ketones, pyrrole, and indoles were also substrates in C-alkylation reactions by this compound. The ring closure reactions yielded various derivatives including pyrazolines, pyridines, 2,3-dihydro-1,5-1H-benzodiazepines, 2,3-dihydro-1,5-1H-benzothiazepine, pyrimido[1,2-a]benzimidazole, and 4-hydroxypiperidine derivatives (Roman, 2013).

Antimicrobial Activity

A novel series of substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole derivatives were synthesized and evaluated for their in vitro antibacterial activity. The compounds showed promising results in antibacterial activities (Kumar, Kumar, & Nihana, 2017).

Synthesis of Pyrrole Derivatives

Methyl o-hydroxybenzoylpyruvate was reacted with N,N-dimethylethylenediamine and aromatic aldehydes to yield 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones. These compounds, upon heating in acetic acid, were converted into 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones. This process provided a wide range of derivatives, showcasing the potential of these compounds in synthetic organic chemistry (Vydzhak & Panchishyn, 2010).

Development of Fluorescent Probes

Novel fluorescent probes based on the 1,2,5-triphenylpyrrole core with aggregation-enhanced emission (AEE) features were developed for the quantitative detection of low levels of carbon dioxide. These probes, particularly TPP-TDMAE, showed rapid, selective, and iterative responses to carbon dioxide, making them suitable for biological and medical applications (Wang et al., 2015).

properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-propan-2-yloxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O4/c1-16(2)32-20-12-8-17(9-13-20)22-21(23(29)18-6-10-19(26)11-7-18)24(30)25(31)28(22)15-5-14-27(3)4/h6-13,16,22,29H,5,14-15H2,1-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDNTWYSMNCPPR-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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